Ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of this compound with suitable reagents to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the amino group.
Scientific Research Applications
Ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-(2-methylpropyl)-1,3-thiazole-5-carboxylate: Similar structure but contains a thiazole ring instead of an oxazole ring.
Ethyl 2-amino-4-(2-methylpropyl)-1,3-imidazole-5-carboxylate: Contains an imidazole ring, which has different electronic properties compared to the oxazole ring.
Uniqueness
Ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.
Biological Activity
Ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
Property | Details |
---|---|
Molecular Formula | C₁₀H₁₆N₂O₃ |
Molecular Weight | 212.25 g/mol |
IUPAC Name | This compound |
InChI Key | PGSFMZUMSVXTCI-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N=C(O1)N)CC(C)C |
The compound features an oxazole ring, an ethyl ester group, and a branched alkyl substituent, contributing to its distinctive electronic properties and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Studies suggest that it can modulate enzyme activity, which may lead to therapeutic effects in different biological contexts.
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. This compound has shown promise as an antitumor agent. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
A study highlighted the structure-activity relationship (SAR) of oxazole derivatives, indicating that modifications at specific positions on the oxazole ring could enhance antiproliferative activity. Compounds with electron-donating groups at the para-position of the phenyl ring exhibited increased potency against cancer cells .
Antioxidant Activity
In addition to anticancer properties, this compound may possess antioxidant activity. Similar compounds have been evaluated for their ability to scavenge free radicals and protect against oxidative stress in cellular models . The presence of the amino group in this compound is thought to contribute to its potential antioxidant effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar oxazole derivatives:
- Antiproliferative Studies : A comparative analysis of various substituted oxazoles revealed that specific substitutions significantly impacted their antiproliferative activities across different cancer cell lines. For instance, compounds with methoxy groups showed enhanced activity compared to those with halogen substituents .
- Toxicity Assessment : Preliminary toxicity studies have indicated that some oxazole derivatives exhibit low cytotoxicity in normal human cells compared to tumor cells. This suggests a favorable therapeutic index for potential clinical applications .
- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications.
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 2-amino-4-(2-methylpropyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-4-14-9(13)8-7(5-6(2)3)12-10(11)15-8/h6H,4-5H2,1-3H3,(H2,11,12) |
InChI Key |
PGFSMZUMSVXTCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)N)CC(C)C |
Origin of Product |
United States |
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